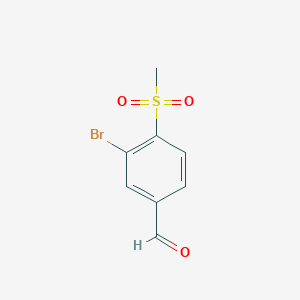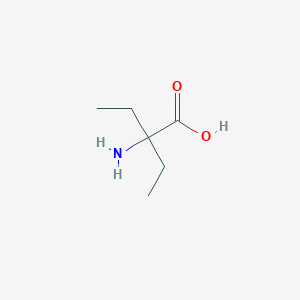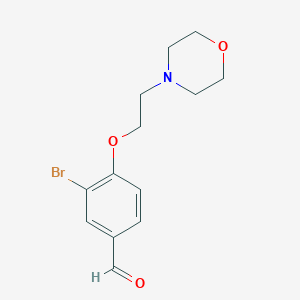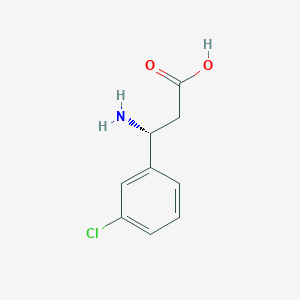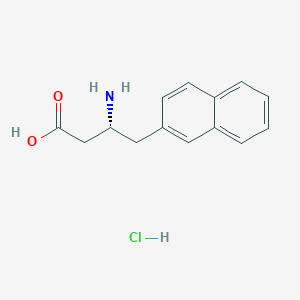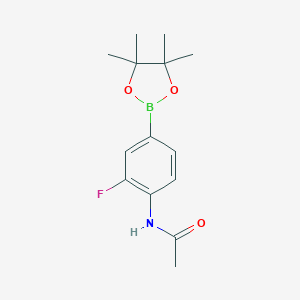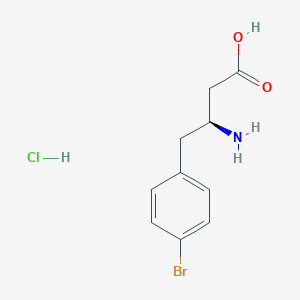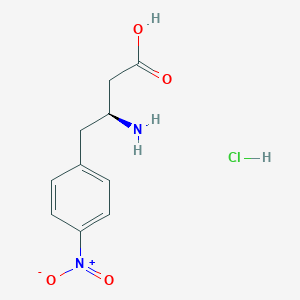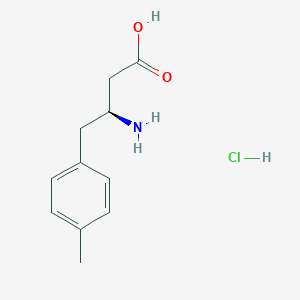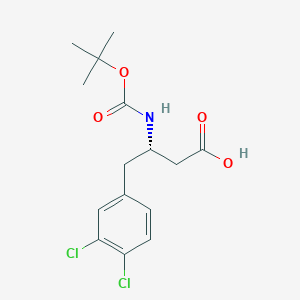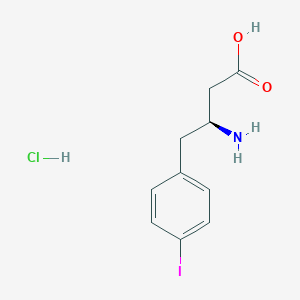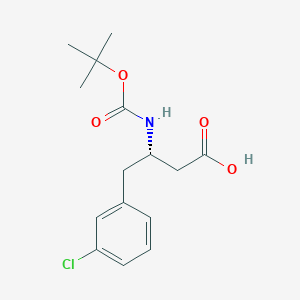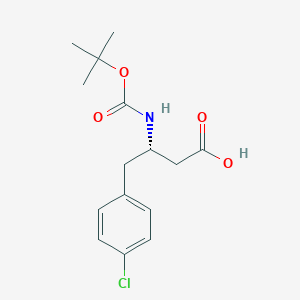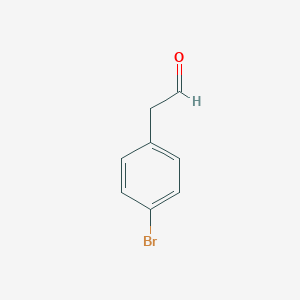
5-Fluoro-2-formylpyridine
Übersicht
Beschreibung
5-Fluoro-2-formylpyridine is a chemical compound with the molecular formula C6H4FNO . It is an analogue of uracil with a fluorine atom at the C-5 position in place of hydrogen .
Synthesis Analysis
The synthesis of 5-Fluoro-2-formylpyridine has been discussed in several studies . For instance, one study discusses the synthesis of exo-2-(2′-fluorosubstituted 5′-pyridinyl)-7-azabicyclo . Another study mentions the synthesis of 5-fluoro-2-(p-tolyl)pyridine via Suzuki coupling reaction with p-tolylboronic acid .Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-formylpyridine is characterized by a fluorine atom attached to the 5th carbon of the pyridine ring and a formyl group attached to the 2nd carbon . The molecular weight of the compound is 125.10 g/mol .Physical And Chemical Properties Analysis
5-Fluoro-2-formylpyridine has a molecular weight of 125.10 g/mol . It has a topological polar surface area of 30 Ų and a complexity of 107 . The compound has no hydrogen bond donors and three hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Medical Imaging Applications
5-Fluoro-2-formylpyridine derivatives have shown significant potential in medical imaging, particularly in Positron Emission Tomography (PET). A study by Carroll et al. (2007) discusses the use of fluorine-18 labelled fluoropyridines in PET imaging, highlighting their increasing application. This study underlines the advantages of using pyridyliodonium salts for introducing fluorine-18 into the 3- or 5-position of pyridines, which is particularly relevant for enhancing the stability of radiotracers in vivo.
Antineoplastic Activity
Several derivatives of 5-Fluoro-2-formylpyridine have been studied for their antineoplastic or anticancer properties. For instance, 5-Hydroxy-2-formylpyridine thiosemicarbazone has shown high activity against various types of cancer, including leukemia, lymphoma, and carcinoma, as reported in research by Blanz and French (1968) and Deconti et al. (1972).
Pyridine Nucleosides and Drug Synthesis
Research by Nesnow and Heidelberger (1975) and Nesnow and Heidelberger (1973) focused on pyridine nucleosides related to 5-fluorocytosine and 5-fluorouracil. These studies explore the synthesis and structure of various derivatives, offering insights into their potential use in drug development.
Synthesis of Acyl Fluorides
A 2020 study by Liang, Zhao, and Shibata discusses the palladium-catalyzed fluoro-carbonylation of aryl, vinyl, and heteroaryl iodides using derivatives of 5-Fluoro-2-formylpyridine. This research highlights a novel method for preparing acyl fluorides, demonstrating the versatility of 5-Fluoro-2-formylpyridine derivatives in synthetic chemistry.
Synthesis of Porphyrin-Appended Terpyridine
Research on the synthesis of a porphyrin-appended terpyridine for use as a chemosensor for cadmium was conducted by Luo et al. (2007). This study presents a novel approach for creating a fluoroionophore that shows enhanced fluorescence in the presence of cadmium, demonstrating another innovative application of pyridine derivatives.
Eigenschaften
IUPAC Name |
5-fluoropyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO/c7-5-1-2-6(4-9)8-3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACCXWQKIQUVFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438450 | |
| Record name | 5-Fluoro-2-formylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-formylpyridine | |
CAS RN |
31181-88-1 | |
| Record name | 5-Fluoro-2-formylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoropyridine-2-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

